2-Cyclopropyl-1,3-dimethylbenzene
Overview
Description
2-Cyclopropyl-1,3-dimethylbenzene (2-CPDMB) is a heterocyclic aromatic compound with a cyclopropyl group attached to the 1 and 3 positions of a dimethylbenzene ring. It is an important intermediate for the synthesis of several compounds, including pharmaceuticals, dyes, and agricultural chemicals. Furthermore, 2-CPDMB is a useful starting material for the synthesis of a variety of other aromatic compounds. 2-CPDMB is a highly reactive compound, and its synthesis and use in laboratory experiments require careful handling.
Scientific Research Applications
Chemical Reactivity and Bond Activation :
- The reactivity of 2-cyclopropyl-1,3-dimethylbenzene in chemical processes, such as bond activation, is a significant area of interest. A study by Boulho et al. (2011) investigated the activation of CH bonds in alkylaromatics, including 1,3-dimethylbenzene, by a cyclopropene complex. This research contributes to understanding selective benzylic and arene CH bond activation, a crucial aspect in organic synthesis and catalysis (Boulho et al., 2011).
Conformational Studies :
- The structural and conformational aspects of ortho-disubstituted cyclopropylbenzenes, including 2-cyclopropyl-1,3-dimethylbenzene, have been explored. Ernst et al. (1999) used Schaefer's "J method" to show the preferred conformation and barriers to internal rotation in these compounds, contributing to a better understanding of their molecular dynamics and stability (Ernst et al., 1999).
Oxidation and Ignition Kinetics :
- Research on the oxidation and ignition kinetics of dimethylbenzenes, including 1,2-dimethylbenzene, provides insights into the reactivity and combustion properties of these compounds. Gaïl et al. (2008) conducted experimental and modeling studies on 1,2-dimethylbenzene, highlighting its higher reactivity compared to other dimethylbenzenes under specific conditions (Gaïl et al., 2008).
Synthesis and Catalysis :
- The role of cyclopropyl groups in catalysis and organic synthesis is another area of focus. For instance, studies by Miura et al. (1988) and Murakami et al. (1979) describe transformations involving cyclopropylbenzenes in the presence of catalysts, contributing to synthetic methodologies for producing various organic compounds (Miura et al., 1988); (Murakami et al., 1979).
Drug Development :
- The cyclopropyl fragment, including structures like 2-cyclopropyl-1,3-dimethylbenzene, is increasingly used in drug development. Talele (2016) highlights the versatility of the cyclopropyl ring in addressing challenges during drug discovery, such as enhancing potency and reducing off-target effects (Talele, 2016).
properties
IUPAC Name |
2-cyclopropyl-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASVBATYMYOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90708462 | |
Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3-dimethylbenzene | |
CAS RN |
36825-29-3 | |
Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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